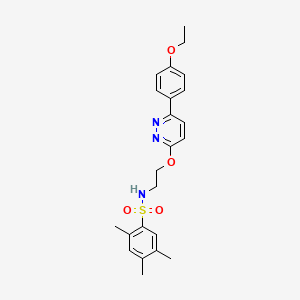

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4,5-trimethylbenzenesulfonamide

Description

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4,5-trimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazine core and a substituted benzenesulfonamide moiety. The compound’s structure includes:

- A 2,4,5-trimethylbenzenesulfonamide group, which is linked via an ethyloxy chain to a pyridazine ring.

- A 6-(4-ethoxyphenyl) substituent on the pyridazine core.

Properties

IUPAC Name |

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-5-29-20-8-6-19(7-9-20)21-10-11-23(26-25-21)30-13-12-24-31(27,28)22-15-17(3)16(2)14-18(22)4/h6-11,14-15,24H,5,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEPMVDPYTWIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=C(C(=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted aryl halide reacts with the pyridazine ring.

Formation of the Benzenesulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4,5-trimethylbenzenesulfonamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of particular interest. It may exhibit activity against certain diseases, making it a target for pharmaceutical research and development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4,5-trimethylbenzenesulfonamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Differences: The target compound’s pyridazine core contrasts with the pyrazolo[3,4-d]pyrimidine and chromenone moieties in the analogue from . Pyridazines are less common in kinase inhibitors compared to pyrazolopyrimidines, which are established in targeting ATP-binding pockets . The ethoxyphenyl group in the target compound may enhance metabolic stability compared to fluorophenyl substituents, which increase lipophilicity and binding affinity but risk metabolic oxidation .

In contrast, the analogue in employs a methylbenzenesulfonamide with a fluorine atom, optimizing solubility and target selectivity .

Biological Implications :

- Fluorinated compounds (e.g., the analogue in ) often exhibit enhanced membrane permeability and prolonged half-lives. However, the ethoxy group in the target compound may reduce cytotoxicity associated with fluorinated aromatics.

Research Findings and Hypothetical Activity

While direct pharmacological data for the target compound are lacking, inferences can be drawn from structural analogues:

- Kinase Inhibition: Pyridazine derivatives are known to inhibit kinases like VEGF-R2 and PDGFR. The ethyloxy linker in the target compound may improve solubility, a common limitation in pyridazine-based drugs.

- Anti-inflammatory Potential: Sulfonamides with alkyl substituents (e.g., 2,4,5-trimethyl) often modulate COX-2 or IL-6 pathways. The absence of fluorine may reduce hepatotoxicity risks compared to fluorinated analogues .

Biological Activity

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a pyridazine core , an ethoxyphenyl substituent , and a benzenesulfonamide group . Its molecular formula is with a molecular weight of approximately 450.57 g/mol. The presence of various functional groups suggests multiple pathways for biological interactions.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes.

- Receptor Interaction : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Gene Expression Modulation : The compound may affect the expression of genes related to inflammation and cell proliferation.

Anticancer Activity

Research has focused on the anticancer properties of similar compounds within the pyridazine class. For instance, a study evaluated various sulfonamide derivatives against multiple cancer cell lines, including leukemia and breast cancer. While many derivatives showed limited activity, some exhibited moderate antiproliferative effects, suggesting potential for further development in cancer therapeutics .

Antioxidant Properties

The antioxidant potential of this compound was assessed using several assays:

| Assay Type | Methodology | Result (IC50 µg/mL) |

|---|---|---|

| DPPH Radical Scavenging | Colorimetric method | 45.67 |

| ABTS Radical Scavenging | Colorimetric method | 52.77 |

| β-Carotene Bleaching Test | Assessment of lipid peroxidation | 86.21 |

These results indicate that the compound possesses moderate antioxidant activity, which could contribute to its therapeutic effects in oxidative stress-related conditions .

Case Studies and Research Findings

- In Vitro Studies : A comprehensive evaluation of this compound demonstrated its ability to modulate cell cycle progression in various cancer cell lines. The compound was shown to induce apoptosis in certain types of cancer cells through caspase activation pathways .

- Animal Models : In vivo studies using murine models indicated that administration of the compound resulted in reduced tumor growth rates compared to control groups. The mechanism was hypothesized to involve both direct cytotoxic effects on tumor cells and enhancement of immune responses .

- Comparative Analysis : A comparative study with other sulfonamide derivatives highlighted that while many compounds showed negligible activity against cancer cell lines, this compound exhibited a unique profile that warrants further investigation into its structure-activity relationship (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.